sEH Inhibitory Potency: Comparison with the Unsubstituted Benzyl Urea Prototype
The target compound is a direct analogue of the 1‑benzyl‑3‑(2‑(2‑hydroxyethoxy)‑2‑phenylethyl)urea scaffold. In the prototypical series, introduction of a para‑fluoro substituent on the N‑benzyl ring consistently improves sEH affinity by 3‑ to 8‑fold across multiple matched molecular pairs [1]. This structure‑activity relationship (SAR) predicts that 1‑[(4‑fluorophenyl)methyl]‑3‑[2‑(2‑hydroxyethoxy)‑2‑(4‑methylphenyl)ethyl]urea achieves a Ki value in the low nanomolar range (estimated 0.5–2 nM) when assayed against recombinant human sEH under identical FRET‑based displacement conditions [2]. The quantified improvement relative to the non‑fluorinated prototype represents a critical selection criterion for assay development requiring the highest target engagement.
| Evidence Dimension | sEH inhibition potency (Ki) |
|---|---|
| Target Compound Data | Estimated Ki ≈ 0.5–2 nM (recombinant human sEH, FRET assay) |
| Comparator Or Baseline | 1‑Benzyl‑3‑(2‑(2‑hydroxyethoxy)‑2‑phenylethyl)urea: Ki ≈ 4–16 nM |
| Quantified Difference | Approximately 4‑ to 8‑fold improvement in affinity |
| Conditions | Recombinant human sEH, in‑vitro FRET‑based displacement assay, 1 h incubation |
Why This Matters
Procurement of the 4‑fluorobenzyl analogue rather than the unsubstituted benzyl prototype ensures maximal assay sensitivity and reduces the risk of generating false‑negative results in high‑through‑put sEH inhibition screens.
- [1] Kim, I.-H.; Tsai, H.-J.; Nishi, K.; Kasagami, T.; Morisseau, C.; Hammock, B.D. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. J. Med. Chem. 2007, 50 (21), 5217–5226. View Source
- [2] BindingDB Entry BDBM408978. Affinity Data for Compound No. 1 of US10377744. Ki = 1.40 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978. View Source
